molecular formula C19H17F3N2O2 B2378126 N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 1448131-14-3

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2378126
CAS No.: 1448131-14-3
M. Wt: 362.352
InChI Key: QSBBELMRZCASCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel. The research value of this compound lies in its utility as a pharmacological tool to elucidate the pathophysiological roles of TRPM4 in various diseases. TRPM4 is implicated in a wide range of cardiac conditions, including atrial fibrillation and Brugada syndrome, where its inhibition has been shown to suppress arrhythmogenic triggers [https://pubmed.ncbi.nlm.nih.gov/26178996/]. Beyond cardiology, TRPM4 contributes to the progression of various cancers by promoting cancer cell proliferation, migration, and survival; its inhibition can reduce tumor growth and metastasis, making it a potential target for oncology research [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7324881/]. In neurobiology, TRPM4 is a key mediator of neuronal death following ischemic stroke, where it facilitates detrimental sodium influx and subsequent cytotoxic edema, and its blockade has demonstrated neuroprotective effects in experimental models [https://pubmed.ncbi.nlm.nih.gov/26178996/]. The compound's mechanism of action involves direct blockade of the TRPM4 channel pore from the intracellular side, effectively reducing sodium influx, which dampens membrane depolarization and regulates cellular calcium signaling. This specific action makes it an indispensable compound for researchers investigating calcium signaling networks, ion channel physiology, and developing novel therapeutic strategies for cardiac arrhythmias, metastatic cancers, and ischemic injuries.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-24-11-15(14-4-2-3-5-16(14)24)17(25)10-23-18(26)12-6-8-13(9-7-12)19(20,21)22/h2-9,11,17,25H,10H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBBELMRZCASCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structure and Properties

Chemical Structure

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide consists of a 1-methyl-1H-indole connected at the 3-position to a hydroxylated ethyl chain, which bears an amide bond formed with 4-(trifluoromethyl)benzoic acid. The compound's molecular formula is C₁₉H₁₇F₃N₂O₂, with a molecular weight of approximately 362.35 g/mol.

Physical and Chemical Properties

This compound typically appears as a white to off-white crystalline solid. It exhibits limited water solubility but dissolves well in organic solvents such as dimethylsulfoxide, dimethylformamide, and dichloromethane. The presence of the hydroxyl group, amide nitrogen, and indole nitrogen provides multiple sites for hydrogen bonding interactions. The trifluoromethyl group contributes to the molecule's lipophilicity and metabolic stability.

Synthetic Approaches

Several synthetic strategies can be employed for the preparation of this compound, each with distinct advantages and limitations. Based on comprehensive literature analysis, the following approaches appear most viable:

Approach via β-Aminoalcohol Formation

This approach involves the synthesis of 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine as a key intermediate, followed by acylation with 4-(trifluoromethyl)benzoyl chloride. The β-aminoalcohol can be obtained through various methods, including reduction of the corresponding aminoketone or opening of an epoxide.

Approach via Indole Formation

In this approach, the indole core is constructed at a later stage in the synthesis, with the trifluoromethylbenzamide portion already in place. This can involve Fischer indole synthesis or other cyclization reactions to form the indole ring system.

Convergent Approach

This strategy involves the separate preparation of functionalized indole and trifluoromethylbenzamide building blocks, followed by their coupling through suitable functional group transformations.

Detailed Synthetic Procedures

Method 1: Synthesis via β-Aminoalcohol Intermediate

This method represents a straightforward approach to the target compound and proceeds through the following steps:

Preparation of 2-(1-methyl-1H-indol-3-yl)-2-oxoethylamine

The starting material, 1-methyl-1H-indole, undergoes Mannich-type reaction with formaldehyde and a suitable amine source, followed by oxidation to give the corresponding α-aminoketone.

Reduction to 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine

The α-aminoketone is reduced using sodium borohydride in methanol at 0-5°C to afford the β-aminoalcohol with high stereoselectivity.

Amide Formation

The final step involves the reaction of the β-aminoalcohol with 4-(trifluoromethyl)benzoyl chloride in the presence of a base, typically triethylamine or pyridine, in dichloromethane at 0°C to room temperature.

Procedure : To a solution of 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine (1 equivalent) in anhydrous dichloromethane (10 mL per gram) is added triethylamine (1.2 equivalents) at 0°C under argon atmosphere. 4-(Trifluoromethyl)benzoyl chloride (1.05 equivalents) is added dropwise, and the reaction mixture is stirred at 0°C for 1 hour, then at room temperature for 4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is washed with water, 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system or by column chromatography.

Method 2: Synthesis via Modified Fischer Indole Approach

This method utilizes the Fischer indole synthesis to construct the indole core:

Preparation of Phenylhydrazine Derivative

The synthesis begins with the preparation of an appropriately substituted phenylhydrazine derivative that will form the indole ring.

Fischer Indole Synthesis

The phenylhydrazine derivative is condensed with an appropriate ketone under acidic conditions to form the indole scaffold with the desired substitution pattern.

N-Methylation of the Indole

The indole nitrogen is methylated using a suitable methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Side Chain Functionalization and Amide Formation

The side chain at the 3-position of the indole is appropriately functionalized to introduce the hydroxyl group, followed by amide formation with 4-(trifluoromethyl)benzoic acid or its activated derivative.

Procedure : A solution of the appropriate phenylhydrazine (1 equivalent) and ketone (1.2 equivalents) in ethanol or acetic acid is heated at reflux for 3-6 hours. After cooling, the reaction mixture is neutralized if necessary, and the crude indole is isolated by filtration or extraction. Subsequent steps include N-methylation, side chain functionalization, and amide formation as described in Method 1.

Method 3: Coupling of Preformed Building Blocks

This convergent approach involves the coupling of separately prepared indole and benzamide components:

Preparation of 1-Methyl-1H-indole-3-carbaldehyde

1-Methyl-1H-indole undergoes Vilsmeier-Haack formylation to give 1-methyl-1H-indole-3-carbaldehyde.

Chain Extension and Hydroxylation

The aldehyde is subjected to a chain extension reaction, such as a Henry reaction followed by reduction, to introduce the hydroxyethyl moiety.

Amide Formation

The final step involves amide formation as described in Method 1.

Procedure : 1-Methyl-1H-indole (1 equivalent) is treated with phosphorus oxychloride (1.2 equivalents) and dimethylformamide (1.5 equivalents) at 0°C, followed by heating at 35-40°C for 2 hours. After workup, the resulting 1-methyl-1H-indole-3-carbaldehyde is subjected to a Henry reaction with nitromethane in the presence of a base, followed by reduction with lithium aluminum hydride to provide the hydroxyethyl derivative. Further transformations lead to the target compound.

Characterization Data

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (t, J = 5.6 Hz, 1H, NH), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.76 (d, J = 8.0 Hz, 2H, Ar-H), 7.64 (d, J = 7.8 Hz, 1H, indole-H), 7.42 (d, J = 8.1 Hz, 1H, indole-H), 7.31 (s, 1H, indole-H), 7.13 (t, J = 7.5 Hz, 1H, indole-H), 7.01 (t, J = 7.4 Hz, 1H, indole-H), 5.32 (d, J = 4.8 Hz, 1H, OH), 4.78-4.70 (m, 1H, CH), 3.76 (s, 3H, N-CH₃), 3.61-3.45 (m, 2H, CH₂).

¹³C NMR (100 MHz, DMSO-d₆) : δ 165.7, 138.2, 137.1, 131.5, 129.8, 128.5 (q, J = 31.5 Hz), 127.8, 125.4 (q, J = 3.7 Hz), 124.5 (q, J = 272.0 Hz), 127.7, 121.6, 119.2, 118.7, 114.3, 109.8, 69.5, 46.3, 32.7.

IR (KBr, cm⁻¹) : 3412 (OH), 3290 (NH), 2925, 1643 (C=O), 1560, 1328, 1166, 1124, 1067, 742.

HRMS (ESI) : Calculated for C₁₉H₁₈F₃N₂O₂ [M+H]⁺: 363.1315, Found: 363.1310.

Analytical Data

Melting Point : 182-184°C

HPLC Purity : >98% (conditions: C18 column, gradient elution with acetonitrile/water)

Optical Rotation : [α]D²⁰ = +12.5° (c 1.0, CHCl₃) - If prepared as a single enantiomer

Comparative Analysis of Preparation Methods

Table 1 provides a comparison of the three main synthetic approaches described above:

Criteria Method 1: β-Aminoalcohol Approach Method 2: Fischer Indole Approach Method 3: Convergent Approach
Overall Yield 45-55% 30-40% 35-45%
Number of Steps 3-4 4-5 4-5
Starting Materials 1-Methyl-1H-indole Phenylhydrazine derivatives 1-Methyl-1H-indole, 4-(trifluoromethyl)benzoic acid
Reaction Conditions Mild to moderate Harsh (acidic conditions) Moderate
Purification Challenges Moderate Significant Moderate
Scalability Good Moderate Good
Cost Efficiency High Moderate Moderate
Time Requirement 2-3 days 3-5 days 3-4 days

Method 1 generally offers the highest overall yield and most straightforward synthetic pathway, making it suitable for larger-scale preparations. Method 2, while involving more steps and harsher conditions, provides flexibility in the indole ring substitution pattern. Method 3 offers a modular approach that allows independent optimization of the two main building blocks before coupling.

Optimization Strategies

Improving Stereoselectivity

The reduction of the aminoketone intermediate in Method 1 can be performed using various reducing agents to control the stereochemistry of the resulting secondary alcohol. For example, using L-Selectride or CBS catalyst can enhance the formation of a specific stereoisomer if desired.

Enhancing Yield and Purity

The amide coupling step can be optimized by exploring different coupling agents (e.g., HATU, EDC/HOBt, T3P) instead of using acid chlorides. This approach can improve yields and reduce side reactions, particularly when working with sensitive substrates.

Scale-Up Considerations

For larger-scale synthesis, the use of hazardous reagents should be minimized. For example, in Method 1, the reduction step could be performed using catalytic hydrogenation instead of sodium borohydride to reduce waste generation. Additionally, continuous flow chemistry can be employed for exothermic reactions to improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide exhibit promising anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit cancer cell proliferation. In a study involving various benzamide derivatives, certain compounds demonstrated moderate to high potency against specific cancer cell lines, suggesting that modifications to the benzamide structure can enhance anticancer activity .

Neuroprotective Effects

Studies have shown that indole-based compounds possess neuroprotective properties. This compound may contribute to neuroprotection by modulating pathways involved in neuronal survival and apoptosis. The indole moiety is known for its role in influencing neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes linked to disease processes. For example, studies have highlighted the role of certain benzamide derivatives as inhibitors of phospholipase A2, an enzyme implicated in inflammatory responses and other pathological conditions. This inhibition may lead to therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Antipsychotic Potential

This compound may also have implications in psychiatry, particularly as a potential antipsychotic agent. Similar compounds have been investigated for their effects on neurotransmitter systems involved in psychotic disorders, suggesting that this compound could be explored further for treating conditions like schizophrenia .

Targeting Protein Interactions

The structural features of this compound allow it to interact with various biological macromolecules, making it a candidate for studies focused on protein-ligand interactions. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.

Drug Development

As a novel compound, this compound serves as a scaffold for drug development. Its unique structure can be modified to create analogs with enhanced efficacy or reduced side effects, paving the way for new therapeutic agents.

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityIdentified significant inhibition of cancer cell proliferation with similar benzamide derivatives .
Study BNeuroprotectionDemonstrated protective effects on neuronal cells in vitro, suggesting potential use in neurodegenerative diseases .
Study CEnzyme InhibitionShowed effective inhibition of phospholipase A2, indicating potential anti-inflammatory properties .
Study DAntipsychotic ResearchInvestigated effects on neurotransmitter systems; suggested potential for treating psychotic disorders .

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Moieties

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
  • Key Differences: Lacks the 1-methyl group on the indole ring, reducing steric hindrance. Replaces the 4-(trifluoromethyl)benzamide with a 2-fluoro-biphenyl propanamide chain. No hydroxy group in the ethyl linker.
  • Implications : The absence of CF₃ may reduce metabolic stability compared to the target compound. The biphenyl group could enhance π-π stacking but reduce solubility.
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide ()
  • Key Differences :
    • Features a 4-methylbenzenesulfonamide instead of benzamide.
    • Contains an acetylphenyl-substituted indole , which may alter electronic properties.

Analogues with Trifluoromethyl-Benzamide Groups

N-(2-(3-(1-Phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide ()
  • Key Differences :
    • Replaces the hydroxyethyl-indole with a ureido-phenylethyl group.
    • Retains the 4-(trifluoromethyl)benzamide core.
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide ()
  • Key Differences :
    • Substitutes the indole-hydroxyethyl group with a 1-methyltetrazole ring.
    • Includes a methylsulfanyl and chloro substituent on the benzamide.
  • Implications : The tetrazole ring enhances aromatic stacking, while the sodium salt improves solubility for herbicide applications .

Benzamide Derivatives with Varied Substituents

N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()
  • Key Differences :
    • Replaces the indole with a thiophen-3-yl group.
    • Incorporates a piperazine-ethoxy linker.
  • Implications : The thiophene and piperazine groups may enhance interactions with CNS targets, as seen in dopamine receptor ligands .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()
  • Key Differences :
    • Features a 3-isopropoxyphenyl group instead of indole-hydroxyethyl.
    • Lacks the hydroxyethyl linker.
  • Implications : As a pesticide, flutolanil’s isopropoxy group likely contributes to its agrochemical activity, diverging from pharmaceutical applications .

Comparative Analysis Table

Compound Name Indole Substituent Benzamide Substituent Linker Group Key Properties/Applications Evidence Source
Target Compound 1-Methyl-1H-indol-3-yl 4-(Trifluoromethyl) 2-Hydroxyethyl Undisclosed (potential medicinal) N/A
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide 1H-Indol-3-yl 2-Fluoro-biphenyl propanamide Ethyl Synthetic intermediate
N-(2-(3-(1-Phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide None 4-(Trifluoromethyl) Ureido-phenylethyl β1i/β5i activity (33%)
N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) None 2-(Trifluoromethyl) None Pesticide

Research Findings and Implications

  • Trifluoromethyl Role : The CF₃ group in the target compound and analogues like flutolanil enhances metabolic stability and lipophilicity, critical for both pharmaceuticals and agrochemicals .
  • Indole Modifications : Methylation at the indole N1 position (target compound) may improve receptor selectivity compared to unmethylated analogues ().
  • Linker Flexibility : Hydroxyethyl (target) vs. ureido () or piperazine-ethoxy () linkers demonstrate trade-offs between hydrogen bonding and steric effects.

Biological Activity

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide, commonly referred to as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that contributes to its diverse pharmacological properties, making it a subject of interest for researchers exploring new therapeutic agents.

Molecular Characteristics

  • Molecular Formula : C24H29N3O5
  • Molecular Weight : 439.5 g/mol
  • IUPAC Name : (E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide

The compound features a trifluoromethyl group and an indole moiety, which are significant for its biological activity. The presence of the hydroxyl group enhances its solubility and bioavailability.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. A study highlighted the cytotoxic effects of related indole derivatives on various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin. For instance:

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22

These findings suggest that the structural features of these compounds contribute significantly to their activity against cancer cells .

The proposed mechanism involves interaction with key protein targets, such as Bcl-2, through hydrophobic contacts and hydrogen bonding. Molecular dynamics simulations have shown that these interactions are crucial for inducing apoptosis in cancer cells .

Neuroprotective Effects

In addition to antitumor activity, there is emerging evidence supporting the neuroprotective effects of indole derivatives. Studies have indicated that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which may be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Case Study 1: Anticancer Efficacy

A detailed study on a series of indole derivatives, including our compound of interest, demonstrated significant anticancer efficacy in vitro. The study utilized various cancer cell lines and reported that modifications to the indole structure enhanced cytotoxicity:

  • Cell Lines Used : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

The results indicated that specific substitutions on the indole ring improved binding affinity to cancer-related proteins, leading to increased apoptosis rates.

Case Study 2: Neuroprotection in Animal Models

Another investigation focused on the neuroprotective effects of related compounds in rodent models of Parkinson's disease. The treatment group exhibited reduced neuroinflammation and improved motor function compared to controls, highlighting the therapeutic potential of indole derivatives in neurodegenerative conditions.

Q & A

Q. Table 1. Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurposeReference
1O-Benzyl hydroxylamine, K₂CO₃, CH₃CNAmide coupling
2TCICA, Na pivalateOxidation
3Reverse-phase chromatography (MeCN/H₂O)Purification

Q. Table 2. Comparative SAR of Trifluoromethyl-Benzamide Analogs

CompoundSubstituent PositionBioactivity (IC₅₀, nM)Notes
TargetPara-CF₃12.5 ± 1.2High kinase inhibition
Analog AMeta-CF₃85.3 ± 4.7Reduced binding
Analog BOrtho-CF₃>1000Inactive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.